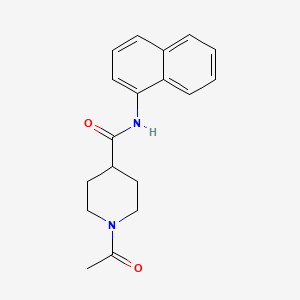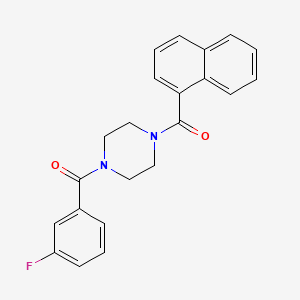
1'-propionyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-propionyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as PVT1, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. PVT1 is a small molecule that has been shown to have a unique mechanism of action, making it a promising candidate for the development of new drugs and therapies. In
作用机制
PVT1 has a unique mechanism of action that involves the modulation of certain signaling pathways in the body. Specifically, PVT1 has been shown to interact with the dopamine D2 receptor and the sigma-1 receptor, both of which are involved in various physiological processes. By modulating the activity of these receptors, PVT1 can have a wide range of effects on the body, including changes in neurotransmitter release, cell growth, and apoptosis.
Biochemical and Physiological Effects:
PVT1 has been shown to have a range of biochemical and physiological effects, depending on the specific context and concentration. In some studies, PVT1 has been found to increase dopamine release in the brain, leading to improved cognitive function and mood. In other studies, PVT1 has been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, PVT1 has been found to modulate the activity of certain ion channels and receptors, leading to changes in cellular signaling and gene expression.
实验室实验的优点和局限性
PVT1 has several advantages for use in lab experiments, including its small size, ease of synthesis, and unique mechanism of action. However, there are also some limitations to using PVT1 in lab experiments. For example, PVT1 can be difficult to work with due to its low solubility in water, which can make it challenging to administer to cells or animals. Additionally, PVT1 has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for research on PVT1. One area of interest is the development of new drugs based on the structure of PVT1, which could have improved efficacy and fewer side effects compared to existing drugs. Another area of interest is the study of PVT1's effects on specific signaling pathways in the body, which could lead to a better understanding of its mechanism of action and potential therapeutic applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of PVT1, as well as its potential limitations and challenges for use in lab experiments.
合成方法
PVT1 can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 1-(2-pyridylmethyl)piperidine-4-carboxylic acid, which is then reacted with propionyl chloride to form 1-(2-pyridylmethyl)-4-propionylpiperidine-3-carboxylic acid. This intermediate is then reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form PVT1.
科学研究应用
PVT1 has been shown to have potential applications in various scientific research areas, including neuropharmacology, cancer research, and drug discovery. In neuropharmacology, PVT1 has been found to modulate the activity of certain neurotransmitter receptors, making it a promising candidate for the development of new drugs for the treatment of neurological disorders. In cancer research, PVT1 has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anticancer agent. In drug discovery, PVT1 can be used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
属性
IUPAC Name |
1-(1-propanoylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-2-19(25)23-12-8-18(9-13-23)24-11-5-6-16(15-24)20(26)22-14-17-7-3-4-10-21-17/h3-4,7,10,16,18H,2,5-6,8-9,11-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKOPTWIIMXOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5349309.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5349310.png)
![2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B5349322.png)
![3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanoic acid](/img/structure/B5349351.png)
![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5349358.png)


![5-[(4-{N-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]ethanehydrazonoyl}phenoxy)methyl]-2-furoic acid](/img/structure/B5349369.png)
![2,2'-[3,6-pyridazinediylbis(thio)]diacetic acid](/img/structure/B5349391.png)
![4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5349396.png)
![ethyl 2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B5349397.png)
![1-{2-[2-(4-chlorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5349398.png)

![N-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5349410.png)